molecular formula C15H15FN2O3 B6331531 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline CAS No. 1458569-16-8

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline

Cat. No.: B6331531
CAS No.: 1458569-16-8
M. Wt: 290.29 g/mol
InChI Key: IHDOWIGMOFYBCI-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline typically involves multiple steps:

    Alkylation: The nitroaniline derivative can then be alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

    Methylation: Finally, the compound can be methylated using methyl iodide in the presence of a base like sodium hydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance therapeutic efficacy. Notably, compounds derived from similar nitroaniline structures have been explored for their potential in treating various diseases, including cancer and bacterial infections.

Case Study: Antimycobacterial Activity

A related study synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which exhibited potent antimycobacterial activity against M. tuberculosis H37Rv. The most active derivative demonstrated an MIC of 4 μg/mL, indicating the potential of nitro-substituted anilines in developing new antitubercular agents .

Materials Science

Development of Novel Materials

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can be utilized in creating materials with specific electronic or optical properties. Its fluorine atom enhances the electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Potential Applications:

  • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties may facilitate its use in OLED technology.
  • Sensors: Functionalized derivatives could serve as sensors for detecting environmental pollutants or biological markers.

Biological Studies

Biochemical Probes

The compound can act as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. The presence of the nitro group allows for redox reactions, which can be exploited to understand biological mechanisms.

Example: Mechanism of Action

In medicinal contexts, this compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in biological redox reactions.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Alkylation: The nitroaniline derivative is alkylated with 4-methoxybenzyl chloride.
  • Methylation: Methyl iodide is used to introduce the methyl group under basic conditions.

Reactivity Profile

The compound can undergo various chemical reactions:

  • Reduction: Nitro groups can be reduced to amines.
  • Substitution: The fluorine atom can be substituted with other nucleophiles.
  • Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reaction TypeReagents UsedMajor Products
ReductionHydrogen gas + Pd catalyst3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline
SubstitutionSodium methoxideVarious substituted derivatives
OxidationPotassium permanganate3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a nitro group.

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the compound’s electronic properties, while the nitro group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound classified under anilines, notable for its unique combination of functional groups that confer specific chemical reactivity and potential biological activity. Its structure includes a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core, which may influence its pharmacological properties and reactivity in biological systems.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₅FN₂O₃
  • CAS Number : 1458569-16-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards these targets. The nitro group may participate in redox reactions within biological systems, potentially influencing cellular signaling pathways.

Research Findings

Recent studies have explored the compound's potential in medicinal chemistry and its applications in various biological assays. Notably, it has been evaluated for its antitubercular activity alongside other similar compounds.

Antitubercular Activity

A study on related nitroaniline derivatives indicated that compounds with nitro groups exhibit significant antibacterial activities against Mycobacterium tuberculosis. For instance, derivatives similar to this compound were found to have minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against different strains of M. tuberculosis .

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (µg/mL)Activity
This compoundStructureTBDTBD
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoanilineStructureTBDTBD
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyanilineStructureTBDTBD

Note: The specific MIC values for this compound are yet to be established in published literature.

Study on Derivative Compounds

In a comparative study of various derivatives of nitroanilines, it was observed that those with specific substituents exhibited enhanced antibacterial properties. For example, compounds featuring an ortho-fluorine substitution showed better activity against resistant strains of M. tuberculosis, suggesting that modifications in the molecular structure can significantly impact biological efficacy .

Safety Profile Assessment

Safety assessments conducted on related compounds reveal promising safety profiles when tested on Vero cell lines, indicating low cytotoxicity and favorable therapeutic indices. This suggests that this compound may possess a good safety margin for potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-17(10-11-6-8-12(21-2)9-7-11)14-5-3-4-13(16)15(14)18(19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDOWIGMOFYBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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